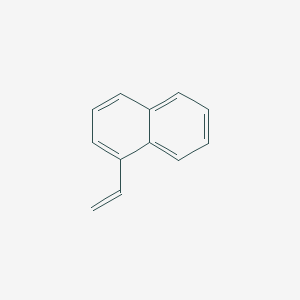

1-Vinylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGDKDTUCAWDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-12-0 | |

| Record name | Poly(1-vinylnaphthalene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90949434 | |

| Record name | 1-Ethenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-74-4, 26588-32-9 | |

| Record name | 1-Vinylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Vinylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylnaphthalene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026588329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-vinylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-VINYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF20CJ2K0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 1-Vinylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinylnaphthalene, also known as 1-ethenylnaphthalene, is an aromatic hydrocarbon of significant interest in polymer science and organic synthesis. Structurally, it consists of a naphthalene (B1677914) ring substituted with a vinyl group at the C1 position. This arrangement of a conjugated aromatic system with a reactive alkene functionality makes this compound a valuable monomer for the production of specialized polymers, such as poly(this compound), and a versatile intermediate for the synthesis of more complex organic molecules. Its unique photophysical properties have also led to its investigation in materials science for applications in liquid crystal displays and photovoltaic devices. This guide provides a comprehensive overview of its chemical structure, core properties, spectroscopic signature, and key experimental protocols relevant to its synthesis and reactivity.

Chemical Structure and Identification

This compound is a polycyclic aromatic hydrocarbon with a vinyl substituent. The planarity of the naphthalene ring and the sp²-hybridized vinyl group allows for extended π-conjugation, which dictates its chemical reactivity and physical properties.

An In-depth Technical Guide to the Synthesis of 1-Vinylnaphthalene from 1-Naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-vinylnaphthalene from 1-naphthaldehyde (B104281), primarily focusing on the Wittig reaction. This olefination reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl group. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and materials science, where vinylnaphthalene derivatives are valuable building blocks.

Introduction

This compound is a key monomer in the production of specialty polymers and a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and electronic materials. The conversion of readily available 1-naphthaldehyde to this compound is a critical transformation. Among the various olefination methods, the Wittig reaction stands out for its reliability and stereochemical control.[1][2] This guide will primarily focus on the Wittig reaction, while also briefly discussing alternative synthetic routes.

The Wittig Reaction: Mechanism and Strategy

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane) to yield an alkene and triphenylphosphine (B44618) oxide.[1][3] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[4]

The overall transformation can be summarized in two main stages:

-

Formation of the Phosphorus Ylide: The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. For the synthesis of this compound, the required ylide is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This is generated from methyltriphenylphosphonium (B96628) bromide by deprotonation with a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[5]

-

Reaction of the Ylide with the Aldehyde: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 1-naphthaldehyde. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. The oxaphosphetane subsequently decomposes to yield the desired alkene, this compound, and triphenylphosphine oxide.[5]

Reaction Pathway Diagram

References

Spectroscopic Profile of 1-Vinylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the 1-vinylnaphthalene monomer. It is designed to serve as a core reference for researchers and professionals engaged in the characterization of this compound, offering detailed experimental protocols and a summary of key spectroscopic data.

Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound, providing a comparative reference for experimental work.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Assignment |

| 7.79 - 7.77 (m) | Aromatic-H |

| 7.73 (d) | Aromatic-H |

| 7.62 (d) | Aromatic-H |

| 7.44 (m) | Aromatic-H |

| 7.42 (m) | Aromatic-H |

| 6.87 (dd) | Vinylic-H |

| 5.86 (d) | Vinylic-H |

| 5.32 (d) | Vinylic-H |

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and vinylic functional groups. The data presented below is based on an Attenuated Total Reflectance (ATR) spectrum of a liquid film.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3055 | C-H Stretch (Aromatic & Vinylic) | Medium |

| 2925 | C-H Stretch (Aliphatic - impurity) | Weak |

| 1628 | C=C Stretch (Vinylic) | Strong |

| 1595, 1508, 1450 | C=C Stretch (Aromatic Ring) | Medium-Strong |

| 989 | =C-H Bend (Vinylic, out-of-plane) | Strong |

| 910 | =C-H Bend (Vinylic, out-of-plane) | Strong |

| 800 - 700 | C-H Bend (Aromatic, out-of-plane) | Strong |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound in cyclohexane (B81311) shows distinct absorption maxima characteristic of the naphthalene (B1677914) chromophore.

| Solvent | λmax (nm) | **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** |

| Cyclohexane | 226 | Data not available |

| Cyclohexane | 275 | Data not available |

| Cyclohexane | 285 | Data not available |

| Cyclohexane | 310 (shoulder) | Data not available |

| Cyclohexane | 324 (shoulder) | Data not available |

Table 4: Fluorescence Spectroscopy Data

Specific fluorescence excitation and emission maxima for the this compound monomer are not widely reported. However, naphthalene and its derivatives are known to be fluorescent. The data for naphthalene is provided as a reference.

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) |

| Naphthalene | Cyclohexane | ~275 | ~320 - 350 |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-60°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range (2-3 bond) ¹H-¹³C correlations.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

As this compound is a liquid at room temperature, it can be analyzed directly as a thin film.

-

Alternatively, Attenuated Total Reflectance (ATR) is a convenient method. Place a small drop of the liquid sample directly onto the ATR crystal.

-

-

Instrumentation:

-

An FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

An ATR accessory with a diamond or zinc selenide (B1212193) crystal is recommended for ease of use and minimal sample preparation.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and apply pressure if using a solid to ensure good contact.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups in this compound (e.g., aromatic C-H stretch, vinylic C=C stretch, etc.).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound, which are related to its conjugated π-electron system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

Use a pair of matched quartz cuvettes with a 1 cm path length.

-

-

Data Acquisition:

-

Fill one cuvette with the pure solvent to be used as a reference.

-

Fill the other cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

-

Data Processing and Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the exact concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

Objective: To characterize the emission properties of this compound upon excitation with UV light.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

-

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

-

Data Acquisition:

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from the UV-Vis spectrum or the excitation spectrum) and scan the emission monochromator to higher wavelengths.

-

-

Data Processing and Analysis:

-

Identify the wavelengths of maximum excitation and emission.

-

The Stokes shift can be calculated as the difference in wavelength (or wavenumber) between the excitation and emission maxima.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

1-Vinylnaphthalene CAS number 826-74-4 characterization

An In-depth Technical Guide to 1-Vinylnaphthalene (CAS: 826-74-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of this compound (CAS: 826-74-4), a versatile aromatic monomer. The information presented herein is intended to support research and development activities by providing key physicochemical properties, detailed experimental protocols, and an understanding of its chemical behavior.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is a key monomer in the production of various polymers and copolymers and serves as an intermediate in the synthesis of other organic compounds.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 826-74-4 | [2][3] |

| Molecular Formula | C₁₂H₁₀ | [2][3] |

| Molecular Weight | 154.21 g/mol | |

| Appearance | Colorless to pale yellow liquid/oil | [1][4] |

| Boiling Point | 135-138 °C (lit.) | [4] |

| Density | 1.04 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.653 (lit.) | |

| Solubility | Soluble in ethyl acetate (B1210297), hexane (B92381), and methanol. Insoluble in water. | [1][4] |

| Storage Temperature | -20°C |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While comprehensive public data on peak assignments is limited, the expected spectral features are described below.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Data not readily available in searched resources. Expected signals: vinyl protons (dd, ~5.5-7.0 ppm), aromatic protons (~7.4-8.2 ppm). | [5] |

| ¹³C NMR | Data not readily available in searched resources. Expected signals: vinyl carbons (~115, ~136 ppm), aromatic carbons (~123-135 ppm). | [2] |

| Infrared (IR) Spectroscopy | An IR spectrum is available in the NIST WebBook. Key absorptions are expected for C-H stretching of the vinyl group and aromatic ring, C=C stretching of the vinyl group and aromatic ring, and C-H bending. | [3][6] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 154. Fragmentation patterns would likely involve the loss of the vinyl group or rearrangements of the naphthalene (B1677914) ring. | [2][4] |

Synthesis Protocols

This compound can be synthesized through several methods. The two most common laboratory-scale preparations are the Wittig reaction and the dehydration of 1-(1-naphthyl)ethanol (B73620).

Synthesis via Wittig Reaction

This method involves the reaction of 1-naphthaldehyde (B104281) with a phosphorus ylide.

Experimental Protocol:

-

Preparation of the Phosphonium Salt: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.0 equivalent), dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to stir at this temperature for 1-2 hours.

-

Wittig Reaction: Dissolve 1-naphthaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to yield pure this compound. Triphenylphosphine oxide is a common byproduct of this reaction.[7][8][9][10]

Synthesis via Dehydration of 1-(1-Naphthyl)ethanol

This method involves the acid-catalyzed dehydration of the corresponding alcohol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 1-(1-naphthyl)ethanol (1.0 equivalent) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid. A polymerization inhibitor, like hydroquinone, should also be added.

-

Dehydration: Heat the mixture under reduced pressure. The this compound product will distill as it is formed. The reaction temperature and pressure should be carefully controlled to ensure efficient dehydration and minimize side reactions. A typical condition is heating at 120-150 °C under vacuum.[1]

-

Purification: The collected distillate can be further purified by fractional distillation under reduced pressure to remove any remaining starting material or byproducts.[4]

Reactivity and Applications

The primary reactivity of this compound stems from its vinyl group, which readily undergoes polymerization.

Polymerization

This compound is a monomer for the synthesis of poly(this compound). This polymer exhibits interesting photophysical properties and has applications in materials science.

dot

Caption: Polymerization of this compound.

Applications of Poly(this compound)

-

Optical Materials: Due to its high refractive index and transparency, it is used in the manufacturing of optical components.

-

Scintillators: The polymer can be used in scintillators for the detection of ionizing radiation.

-

Organic Electronics: It has been investigated as a hole-transporting material in organic light-emitting diodes (OLEDs) and other electronic devices.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] It is also considered harmful to aquatic life with long-lasting effects.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Logical Relationships and Workflows

The synthesis and purification of this compound can be visualized as a logical workflow.

dot

Caption: Synthetic workflow for this compound.

Biological Activity

There is no significant evidence in the reviewed literature to suggest that this compound directly interacts with specific biological signaling pathways in the manner of a drug molecule. Its toxicity is primarily associated with its irritant properties and general effects on cell membranes and metabolic processes upon exposure.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic routes described provide reliable methods for its preparation in a laboratory setting. Its primary utility lies in its ability to be polymerized into poly(this compound), a material with significant applications in optics and electronics. Proper safety precautions are essential when handling this compound due to its irritant nature. Further research into the controlled polymerization of this compound could lead to the development of novel materials with tailored properties for advanced applications.

References

- 1. CN104478645A - Preparation method of 2-vinyl naphthalene compound - Google Patents [patents.google.com]

- 2. This compound | C12H10 | CID 70004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 2-Vinylnaphthalene | C12H10 | CID 13230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Vinylnaphthalene(827-54-3) 1H NMR spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. www1.udel.edu [www1.udel.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

In-Depth Technical Guide on the Theoretical Studies of the Electronic Structure of 1-Vinylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinylnaphthalene, a derivative of the polycyclic aromatic hydrocarbon naphthalene (B1677914), presents a subject of significant interest in theoretical and computational chemistry. Its electronic structure, characterized by the interplay between the naphthalene ring system and the vinyl substituent, governs its reactivity, spectroscopic properties, and potential applications in materials science and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, detailing the computational methodologies employed and presenting key quantitative data. This information is crucial for researchers and professionals in drug development and materials science who seek to understand and predict the behavior of this and related molecules.

Theoretical Framework and Computational Methodology

The electronic structure of this compound is primarily investigated using quantum chemical methods, with Density Functional Theory (DFT) being the most prevalent approach due to its balance of accuracy and computational cost. A typical computational workflow for analyzing the electronic properties of this compound is outlined below.

Computational Workflow

A standard theoretical investigation of this compound's electronic structure involves a series of computational steps. These steps are designed to first identify the most stable molecular geometry and then to calculate a range of electronic properties based on this optimized structure.

Key Experimental Protocols (Computational)

The accuracy of theoretical predictions is highly dependent on the chosen computational method, including the functional and basis set. A commonly employed and well-validated level of theory for organic molecules like this compound is the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p) or larger.

Geometry Optimization: The initial step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.

-

Basis Set: 6-31G(d,p) is a split-valence basis set that provides a good balance between accuracy and computational cost. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) to better describe the anisotropic electron density in molecules.

-

Procedure: An initial guess for the molecular structure is iteratively refined to find a stationary point on the potential energy surface. Convergence is typically achieved when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed to characterize the nature of the stationary point.

-

Purpose: To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Imaginary frequencies indicate a saddle point, which represents a transition state rather than a stable molecule.

-

Output: The calculation yields the vibrational frequencies and their corresponding infrared (IR) and Raman intensities, which can be compared with experimental spectroscopic data.

Electronic Property Calculations: Once the minimum energy geometry is confirmed, a "single-point" calculation is performed using the same or a higher level of theory to obtain various electronic properties.

-

Properties Calculated:

-

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's electronic excitability and chemical reactivity.

-

Electron Density and Electrostatic Potential: These properties provide insights into the charge distribution and reactive sites of the molecule.

-

Dipole Moment: Indicates the overall polarity of the molecule.

-

Excited State Calculations (TD-DFT): To understand the molecule's response to electromagnetic radiation and to predict its UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed.

-

Method: TD-DFT is an extension of DFT that can describe the electronic excited states of molecules.

-

Procedure: The calculation yields the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).

Quantitative Data

The following tables summarize key quantitative data on the electronic structure of this compound and related compounds, as derived from theoretical calculations.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

The HOMO and LUMO energies are fundamental quantum chemical descriptors that provide insight into the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between them is a measure of the molecule's electronic stability and the energy required for electronic excitation.

| Molecule | Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | B3LYP | 6-311++G(d,p) | -6.23 | -1.31 | 4.92 |

| This compound | B3LYP | 6-311++G(d,p) | -5.98 | -1.62 | 4.36 |

| 2-Vinylnaphthalene | B3LYP | 6-311++G(d,p) | -6.01 | -1.55 | 4.46 |

Data for Naphthalene and its vinyl derivatives are sourced from computational studies and serve as a comparative benchmark.

Table 2: Selected Optimized Geometrical Parameters of 2-Vinylnaphthalene

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.375 | |

| C2-C3 | 1.423 | |

| C3-C4 | 1.376 | |

| C4-C10 | 1.424 | |

| C1-C9 | 1.424 | |

| C9-C10 | 1.431 | |

| C2-C11 (Vinyl) | 1.481 | |

| C11=C12 (Vinyl) | 1.341 | |

| Bond Angles (°) | ||

| C1-C2-C3 | 120.7 | |

| C2-C3-C4 | 120.6 | |

| C3-C4-C10 | 121.0 | |

| C1-C9-C10 | 118.7 | |

| C2-C11-C12 | 125.8 | |

| Dihedral Angles (°) | ||

| C1-C2-C11-C12 | 179.9 |

Note: The atom numbering corresponds to standard IUPAC nomenclature for naphthalene, with the vinyl group attached at the C2 position.[1]

Signaling Pathways and Logical Relationships

In the context of theoretical studies, "signaling pathways" can be interpreted as the logical flow of information and decisions in a computational protocol. The following diagram illustrates the decision-making process based on the outcomes of the computational steps.

Conclusion

The theoretical investigation of this compound's electronic structure, primarily through DFT and TD-DFT calculations, provides a wealth of information regarding its geometry, molecular orbital energies, and spectroscopic properties. The computational protocols outlined in this guide represent a standard and reliable approach for obtaining these data. The quantitative results, particularly the HOMO-LUMO gap, indicate how the vinyl substitution modifies the electronic properties of the naphthalene core, making it more susceptible to electronic excitation. This detailed understanding is invaluable for the rational design of new materials and for predicting the reactivity of this compound in various chemical environments, which is of high importance for researchers in materials science and drug development. Further research providing a complete set of optimized geometrical parameters for this compound would be beneficial for a more direct comparison with its isomers and related compounds.

References

A Technical Guide to the Solubility of 1-Vinylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-vinylnaphthalene in various organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document presents qualitative solubility information and, for illustrative purposes, quantitative data for the closely related compound, naphthalene (B1677914). Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for this compound in their own laboratories.

Qualitative Solubility of this compound

This compound (CAS No. 826-74-4) is a derivative of naphthalene, an aromatic hydrocarbon.[1] Its chemical structure, featuring a vinyl group attached to the naphthalene ring, influences its solubility properties. Generally, this compound is a colorless to pale yellow liquid.[2][3] It is reported to be soluble in a range of organic solvents.

Based on available chemical literature, this compound is qualitatively described as soluble in the following organic solvents:

It is noted to be insoluble in water.[2]

Quantitative Solubility Data (Naphthalene as a Reference)

| Solvent | Temperature (K) | Mole Fraction (x) of Naphthalene |

| Methanol (B129727) | 274.0 | 0.0107 |

| 286.7 | 0.0163 | |

| 299.5 | 0.0255 | |

| 306.8 | 0.0333 | |

| 310.6 | 0.0390 | |

| 317.1 | 0.052 | |

| 329.9 | 0.102 | |

| 334.0 | 0.143 | |

| 338.9 | 0.255 | |

| 341.6 | 0.387 | |

| 342.7 | 0.497 | |

| 344.9 | 0.666 | |

| 346.0 | 0.732 | |

| 347.1 | 0.794 | |

| 347.5 | 0.820 | |

| 1-Propanol (B7761284) | 283.2 | 0.121 |

| 293.2 | 0.187 | |

| 303.2 | 0.274 | |

| 313.2 | 0.390 | |

| 323.2 | 0.537 | |

| 333.2 | 0.729 | |

| 343.2 | 0.965 | |

| 1-Butanol | 313.77 | - |

| 342.8 | - | |

| Acetone | 297.17 | - |

| 322.70 | - | |

| Toluene | 291.35 | - |

| 334.65 | - | |

| Xylene | 299.42 | - |

| 337.97 | - | |

| Ethanol | 304.26 | - |

| 339.76 | - | |

| Heptane (B126788) | 290.25 | - |

| 333.75 | - |

Note: Specific mole fraction values for 1-butanol, acetone, toluene, xylene, ethanol, and heptane were not provided in the search result in a readily extractable format, but the temperature ranges for experimental determination were given.[8] The data for methanol and 1-propanol are from the IUPAC-NIST Solubilities Database.[9][10]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The gravimetric method is a common and straightforward approach.

Principle

The solubility of a compound in a specific solvent at a given temperature is determined by preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic water bath or heating mantle with temperature control

-

Conical flasks with stoppers

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or watch glass

-

Drying oven

Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pipette.

-

To remove any suspended microcrystals, filter the collected sample through a syringe filter into a clean, pre-weighed evaporating dish.

-

-

Gravimetric Analysis:

-

Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, its qualitative solubility in common solvents like ethyl acetate, hexane, and various alcohols is established. For researchers and professionals requiring precise solubility values, the provided experimental protocol offers a reliable method for generating this critical data. The illustrative data for naphthalene can serve as a preliminary guide for solvent selection and experimental design. The generation of accurate solubility data for this compound will be invaluable for its application in drug development, polymer science, and other chemical synthesis processes.

References

- 1. This compound | C12H10 | CID 70004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 826-74-4 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 826-74-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound CAS#: 826-74-4 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]

An In-depth Technical Guide to the Physical Properties of 1-Vinylnaphthalene: Boiling Point and Density

This technical guide provides a comprehensive overview of the boiling point and density of 1-Vinylnaphthalene, targeting researchers, scientists, and professionals in drug development. This document outlines key physical properties, detailed experimental protocols for their determination, and visual workflows to facilitate understanding.

Physical Properties of this compound

This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₀. Accurate determination of its physical properties, such as boiling point and density, is crucial for its application in various research and development fields.

The physical properties of this compound are summarized in the table below for easy reference.

| Physical Property | Value | Conditions | Citations |

| Boiling Point | 135-138 °C | Standard atmospheric pressure | [1][2][3][4] |

| 124-125 °C | 15 mmHg | [5] | |

| Density | 1.04 g/mL | 25 °C | [1][2][3][4] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of organic compounds like this compound.

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample.[6]

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in a heating apparatus.

-

The apparatus is heated slowly and steadily.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.[6][7]

The density of a liquid can be determined by measuring its mass and volume.

Materials:

-

Graduated cylinder or pycnometer

-

Electronic balance

-

Sample of this compound

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[8]

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The combined mass of the graduated cylinder and the liquid is measured.[8]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated by dividing the mass of the liquid by its volume.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound 95 826-74-4 [sigmaaldrich.com]

- 2. 826-74-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 826-74-4 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-Vinylnaphthalene: From Core Properties to Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Vinylnaphthalene, a bicyclic aromatic hydrocarbon, is a versatile chemical compound with significant applications in polymer chemistry and as a synthetic intermediate. This technical guide provides a comprehensive overview of its core properties, including its molecular formula and weight, alongside detailed experimental protocols for its synthesis and purification. While direct biological activities of this compound are not extensively documented, the naphthalene (B1677914) scaffold is a well-established pharmacophore in numerous therapeutic agents. This whitepaper will explore the broader context of naphthalene derivatives in drug discovery and outline potential research workflows for investigating novel compounds incorporating the this compound moiety.

Core Properties of this compound

This compound, also known as 1-ethenylnaphthalene, is a colorless to pale green liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a crucial reference for its handling, application, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ | [2] |

| Molecular Weight | 154.21 g/mol | [2] |

| CAS Number | 826-74-4 | [2] |

| Appearance | Colorless to Pale Green Liquid | [1] |

| Boiling Point | 135-138 °C | [3] |

| Density | 1.04 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.653 | [3] |

| Solubility | Soluble in ethyl acetate (B1210297), hexane (B92381), and methanol. | [4] |

| Storage Temperature | -20°C | [3] |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common and effective method for the synthesis of alkenes from aldehydes or ketones is the Wittig reaction.[5][6] This protocol outlines the synthesis of this compound from 1-naphthaldehyde (B104281) using a phosphonium (B103445) ylide.

Materials:

-

1-Naphthaldehyde

-

Strong base (e.g., n-butyllithium in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon gas)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Wittig Reagent (Phosphonium Ylide):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium) dropwise to the suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to a deep orange or yellow, indicating the formation of the ylide.

-

-

Wittig Reaction:

-

Cool the freshly prepared ylide solution to 0 °C.

-

Dissolve 1-naphthaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure this compound.

-

Purification of this compound

Commercial this compound may contain impurities such as poly(this compound). A detailed purification protocol is essential for applications requiring high purity material.[1]

Procedure:

-

Fractional Distillation:

-

Perform fractional distillation of the commercial this compound under reduced pressure using a spinning-band column. This is effective for separating the monomer from any oligomeric or polymeric impurities.

-

-

Drying:

-

Dry the distilled this compound over calcium hydride (CaH₂) to remove any residual water.

-

-

Final Distillation:

-

Conduct a final distillation under vacuum to obtain highly purified this compound.

-

-

Storage:

-

Store the purified product in sealed ampoules in a freezer (-20°C) to prevent polymerization.[1]

-

Applications in Research and Drug Development

While this compound is primarily utilized as a monomer in the synthesis of polymers and as a chemical intermediate, the naphthalene scaffold is a cornerstone in medicinal chemistry. Numerous FDA-approved drugs contain a naphthalene core, highlighting its importance in the development of therapeutics for a wide range of conditions, including cancer, infectious diseases, and inflammatory disorders.[7]

The vinyl group of this compound offers a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecules. This makes it a valuable building block for the synthesis of novel compounds with potential biological activity.[4] For instance, naphthalene derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10]

Naphthalene Derivatives in Drug Discovery: A Logical Framework

The development of novel therapeutics based on the naphthalene scaffold often follows a structured discovery pipeline. The diagram below illustrates a typical workflow for the design, synthesis, and evaluation of new naphthalene-based drug candidates. This compound can serve as a starting material or a key intermediate in the "Synthesis of Derivatives" phase.

Conclusion

This compound is a valuable chemical with well-defined physical and chemical properties. While its direct application in drug development is not prominent, its role as a versatile synthetic intermediate is significant. The naphthalene core, which forms the backbone of this compound, is a privileged scaffold in medicinal chemistry. The reactive vinyl moiety provides a gateway for the synthesis of a diverse library of novel compounds. This technical guide serves as a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors, particularly in the context of polymer science and the ongoing search for new therapeutic agents. Further exploration into the biological activities of this compound derivatives could unveil new avenues for drug discovery and development.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. This compound | C12H10 | CID 70004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95 826-74-4 [sigmaaldrich.com]

- 4. This compound | 826-74-4 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 1-Vinylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Vinylnaphthalene, a key monomer and versatile intermediate in organic synthesis, has a rich history of synthetic exploration. This guide provides a comprehensive overview of its discovery and the evolution of its synthesis, from early multi-step procedures to modern catalytic methods. Detailed experimental protocols for key synthetic transformations are provided, along with a comparative analysis of their efficiencies. The underlying reaction mechanisms are illustrated through signaling pathway diagrams, offering a deeper understanding for researchers in chemical synthesis and drug development.

Introduction

This compound (1-ethenylnaphthalene) is an aromatic hydrocarbon of significant interest due to its utility as a monomer in the production of specialty polymers and as a precursor for the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. Its discovery and the subsequent development of its synthetic routes reflect the broader advancements in organic chemistry over the past century. This document details the historical context of its first synthesis and provides a technical guide to the primary methods of its preparation.

The Discovery and First Synthesis of this compound

The first documented synthesis of this compound is attributed to von Braun and Kirschbaum in 1921. Their approach was a multi-step sequence culminating in a Hofmann elimination, a classic method for the synthesis of alkenes from amines.

The historical synthesis commenced with the reaction of 1-naphthalene with ethylene (B1197577) oxide to produce 1-(1-naphthyl)ethanol. This alcohol was then converted to the corresponding bromide, which upon reaction with dimethylamine, yielded the tertiary amine. Subsequent quaternization with methyl iodide formed the quaternary ammonium (B1175870) salt. The final step involved the thermal decomposition of the quaternary ammonium hydroxide, formed by treating the salt with silver oxide, to yield this compound. While groundbreaking for its time, this method is labor-intensive and involves multiple steps with moderate overall yield.

Modern Synthetic Methodologies

Over the years, more efficient and direct methods for the synthesis of this compound have been developed. These include the dehydration of 1-(1-naphthyl)ethanol, the Wittig reaction of 1-naphthaldehyde (B104281), Grignard reactions involving 1-bromonaphthalene (B1665260), and the industrially significant catalytic dehydrogenation of 1-ethylnaphthalene (B72628).

Dehydration of 1-(1-Naphthyl)ethanol

A straightforward laboratory-scale synthesis of this compound involves the acid-catalyzed dehydration of 1-(1-naphthyl)ethanol. This method offers a relatively simple procedure with good yields.

Experimental Protocol: Dehydration of 1-(1-Naphthyl)ethanol

-

Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a distillation apparatus.

-

Reagents: 1-(1-Naphthyl)ethanol (10.0 g, 58.1 mmol) and anhydrous potassium bisulfate (2.0 g, 14.7 mmol) are added to the flask.

-

Reaction: The mixture is heated in an oil bath at 180-200 °C.

-

Work-up: The product, this compound, distills as it is formed. The distillate is collected, washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Wittig Reaction of 1-Naphthaldehyde

The Wittig reaction provides a versatile and reliable method for the synthesis of alkenes from aldehydes or ketones. For this compound, this involves the reaction of 1-naphthaldehyde with a phosphonium (B103445) ylide.

Experimental Protocol: Wittig Reaction for this compound Synthesis

-

Ylide Preparation: In a flame-dried, three-necked 250 mL round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium (B96628) bromide (10.7 g, 30.0 mmol) is suspended in 100 mL of anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C, and n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) is added dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour.

-

Reaction with Aldehyde: The ylide solution is cooled to 0 °C, and a solution of 1-naphthaldehyde (3.91 g, 25.0 mmol) in 25 mL of anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up: The reaction is quenched by the addition of 50 mL of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford this compound.

Grignard Reaction with 1-Bromonaphthalene

The Grignard reaction offers another route to this compound, typically by reacting the Grignard reagent derived from 1-bromonaphthalene with a suitable vinylating agent like vinyl bromide.

Experimental Protocol: Grignard Synthesis of this compound

-

Grignard Reagent Formation: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.46 g, 60.0 mmol) are placed under a nitrogen atmosphere. A solution of 1-bromonaphthalene (10.35 g, 50.0 mmol) in 50 mL of anhydrous THF is added dropwise to initiate the reaction. The mixture is then refluxed for 2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Vinyl Bromide: The Grignard solution is cooled to 0 °C, and a solution of vinyl bromide (6.4 g, 60.0 mmol) in 20 mL of anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 4 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Catalytic Dehydrogenation of 1-Ethylnaphthalene

On an industrial scale, the most economically viable method for producing this compound is the catalytic dehydrogenation of 1-ethylnaphthalene. This process is analogous to the large-scale production of styrene (B11656) from ethylbenzene.

Experimental Protocol: Dehydrogenation of 1-Ethylnaphthalene

-

Catalyst Bed Preparation: A tubular reactor is packed with an iron(III) oxide-based catalyst, often promoted with potassium oxide and chromium(III) oxide.

-

Reaction Conditions: A feed stream of 1-ethylnaphthalene and superheated steam is passed over the catalyst bed at a temperature of 600-650 °C and at reduced pressure.

-

Product Separation: The product stream, containing this compound, unreacted 1-ethylnaphthalene, and byproducts, is cooled and separated.

-

Purification: The this compound is purified by vacuum distillation.

Data Presentation

| Synthesis Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Hofmann Elimination (Historical) | 1-(1-Naphthyl)ethylamine | Methyl iodide, Silver oxide | Heat | Multiple steps | Moderate |

| Dehydration | 1-(1-Naphthyl)ethanol | Potassium bisulfate | 180-200 | 1-2 | ~85 |

| Wittig Reaction | 1-Naphthaldehyde, Methyltriphenylphosphonium bromide | n-Butyllithium | 0 to RT | 13 | ~80 |

| Grignard Reaction | 1-Bromonaphthalene, Vinyl bromide | Magnesium | 0 to Reflux | 6 | ~75 |

| Dehydrogenation (Industrial) | 1-Ethylnaphthalene | Iron oxide catalyst, Steam | 600-650 | Continuous | High conversion |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the synthesis of this compound.

Caption: Hofmann Elimination Pathway for this compound Synthesis.

Caption: Dehydration of 1-(1-Naphthyl)ethanol.

Caption: Wittig Reaction for this compound Synthesis.

Caption: Grignard Synthesis of this compound.

Caption: Catalytic Dehydrogenation of 1-Ethylnaphthalene.

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery. While the historical Hofmann elimination provided the first access to this molecule, modern methods such as the dehydration of 1-(1-naphthyl)ethanol, the Wittig reaction, and Grignard synthesis offer more practical and efficient laboratory-scale preparations. For industrial production, the catalytic dehydrogenation of 1-ethylnaphthalene remains the most viable route. This guide provides researchers and professionals in drug development with a comprehensive understanding of the synthetic landscape of this compound, enabling informed decisions in their synthetic endeavors.

An In-depth Technical Guide to the Reactivity and Electrophilic Addition of 1-Vinylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Vinylnaphthalene is an aromatic hydrocarbon of significant interest in organic synthesis due to its dual reactivity, stemming from the presence of both a naphthalene (B1677914) ring system and a vinyl group. This guide provides a comprehensive technical overview of the reactivity of this compound, with a core focus on its behavior in electrophilic addition reactions. While direct experimental data for some simple electrophilic additions to this compound is not extensively reported in publicly accessible literature, this document extrapolates from the well-established principles of electrophilic additions to alkenes and vinylarenes to predict reactivity, regioselectivity, and stereochemistry. Detailed theoretical explanations, proposed experimental protocols, and mechanistic diagrams are provided to serve as a valuable resource for professionals in research and drug development.

Core Concepts in this compound Reactivity

The reactivity of this compound is dictated by two primary functional components: the electron-rich naphthalene ring and the π-system of the vinyl group. The naphthalene ring is susceptible to electrophilic aromatic substitution, while the vinyl group readily undergoes electrophilic addition. The conjugation between the vinyl group and the aromatic system influences the reactivity of both moieties.

Electrophilic addition to the vinyl group is the principal focus of this guide. These reactions are typically two-step processes initiated by the attack of an electrophile on the π-electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.

Regioselectivity: Markovnikov's Rule

The regioselectivity of electrophilic additions to unsymmetrical alkenes like this compound is generally governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms, while the X group attaches to the carbon with fewer hydrogen atoms.[1][2] The underlying principle is the formation of the more stable carbocation intermediate.

In the case of this compound, protonation of the terminal carbon of the vinyl group (Cβ) leads to a secondary benzylic-type carbocation at the carbon adjacent to the naphthalene ring (Cα). This carbocation, the 1-(1-naphthyl)ethyl cation, is significantly stabilized by resonance with the aromatic naphthalene system. The positive charge can be delocalized over the naphthalene ring, making this intermediate far more stable than the primary carbocation that would be formed by protonation at Cα. Consequently, electrophilic additions to this compound are expected to proceed via the 1-(1-naphthyl)ethyl carbocation, leading to the Markovnikov addition product.

Key Electrophilic Addition Reactions

This section details the predicted outcomes and proposed experimental protocols for key electrophilic addition reactions of this compound.

Hydrohalogenation (Addition of HBr and HCl)

The addition of hydrogen halides (HBr and HCl) to this compound is expected to follow Markovnikov's rule, yielding 1-(1-haloethyl)naphthalene as the major product.[3]

Predicted Products and Yields:

| Electrophile | Major Product | Minor Product | Predicted Regioselectivity |

| HBr | 1-(1-Bromoethyl)naphthalene | 1-(2-Bromoethyl)naphthalene | >99% Markovnikov |

| HCl | 1-(1-Chloroethyl)naphthalene | 1-(2-Chloroethyl)naphthalene | >99% Markovnikov |

Experimental Protocol (Proposed for Hydrobromination):

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane (B109758) or diethyl ether in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of HBr: Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Halogenation (Addition of Br₂)

The addition of bromine (Br₂) to alkenes typically proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms across the double bond.[4] This stereospecificity is expected to be observed in the bromination of this compound.

Predicted Product and Stereochemistry:

| Electrophile | Product | Predicted Stereochemistry |

| Br₂ | 1-(1,2-Dibromoethyl)naphthalene | anti-addition |

Experimental Protocol (Proposed for Bromination):

-

Dissolution: Dissolve this compound (1.0 eq) in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane in a flask protected from light.

-

Cooling: Cool the solution to 0 °C.

-

Addition of Bromine: Add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Completion: Continue stirring at 0 °C for a short period after the addition is complete.

-

Workup: If necessary, wash the reaction mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Recrystallization or column chromatography can be used for purification.

Hydration (Addition of H₂O)

The acid-catalyzed hydration of alkenes also follows Markovnikov's rule, leading to the formation of an alcohol.[5] For this compound, the expected product is 1-(1-naphthyl)ethanol.

Predicted Product and Regioselectivity:

| Reagents | Product | Predicted Regioselectivity |

| H₂O, H₂SO₄ (cat.) | 1-(1-Naphthyl)ethanol | >99% Markovnikov |

Experimental Protocol (Proposed for Acid-Catalyzed Hydration):

-

Reaction Setup: In a round-bottom flask, prepare a dilute aqueous solution of a strong acid, such as sulfuric acid.

-

Addition of Substrate: Add this compound to the acidic solution. The reaction may be biphasic, so vigorous stirring is essential. A co-solvent like tetrahydrofuran (B95107) (THF) can be used to improve solubility.

-

Heating: Heat the reaction mixture under reflux and monitor its progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography or distillation.

Conclusion

This compound exhibits predictable reactivity in electrophilic addition reactions, primarily governed by the formation of a stable benzylic-type carbocation intermediate. This leads to a strong preference for Markovnikov regioselectivity in reactions such as hydrohalogenation and acid-catalyzed hydration. In the case of halogenation, the formation of a cyclic halonium ion intermediate dictates an anti-addition stereochemical outcome. While specific quantitative data for these reactions on this compound are sparse in the literature, the principles outlined in this guide, supported by extensive knowledge of analogous vinylarenes, provide a robust framework for predicting and carrying out these transformations. The proposed experimental protocols offer a starting point for laboratory synthesis, which can be optimized through empirical investigation. This understanding of this compound's reactivity is crucial for its application as a building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

References

- 1. A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgosolver.com [orgosolver.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2,2-Dibromo-1-(naphthalen-1-yl)ethan-1-one | C12H8Br2O | CID 91516237 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Environmental Fate of 1-Vinylnaphthalene: A Technical Guide to Its Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Vinylnaphthalene, a substituted polycyclic aromatic hydrocarbon (PAH), is of increasing interest due to its presence in environmental matrices and its potential toxicological implications. Understanding its degradation is crucial for assessing its environmental persistence and developing effective remediation strategies. This technical guide provides a comprehensive overview of the predicted degradation pathways of this compound, including microbial, chemical, and photochemical routes. Drawing upon the extensive body of research on naphthalene (B1677914) and other substituted naphthalenes, this document outlines the expected enzymatic and chemical reactions, intermediate byproducts, and ultimate fate of this compound. Detailed experimental protocols for studying its degradation are provided, alongside a framework for the quantitative analysis of its transformation. Visualizations of the proposed degradation pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved. It is important to note that while the principles are well-established, specific experimental data on the degradation of this compound is limited; therefore, this guide serves as a predictive framework based on analogous compounds.

Introduction

This compound is an aromatic hydrocarbon characterized by a naphthalene core with a vinyl group substituent. Its sources in the environment are varied, including incomplete combustion of organic materials and industrial processes. Like other PAHs, its hydrophobicity and potential for bioaccumulation raise concerns about its environmental impact and potential health risks. The degradation of this compound is a key factor in determining its environmental persistence. This process can occur through three primary mechanisms: microbial degradation, chemical degradation, and photochemical degradation. This guide will delve into the intricacies of each of these pathways, providing a theoretical and practical framework for researchers in the field.

Microbial Degradation of this compound

Microbial degradation is a primary route for the removal of PAHs from the environment. A diverse range of bacteria and fungi have been shown to metabolize naphthalene and its derivatives, and it is highly probable that similar mechanisms are involved in the breakdown of this compound.[1][2]

Proposed Aerobic Bacterial Degradation Pathway

Aerobic degradation of aromatic compounds is typically initiated by oxygenase enzymes, which incorporate one or two atoms of molecular oxygen into the aromatic ring.[3] For this compound, two principal initial lines of attack are predicted: oxidation of the vinyl group and hydroxylation of the naphthalene ring.

Pathway A: Initial Attack on the Naphthalene Ring

This pathway is analogous to the well-established naphthalene degradation pathway.[2][4]

-